molecular formula C24H19FN4O4S B2602577 N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1105219-37-1

N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2602577
CAS No.: 1105219-37-1
M. Wt: 478.5
InChI Key: PKGRPIHNFAAWOP-UHFFFAOYSA-N
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Description

N-(2-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a high-purity chemical compound supplied for research and development purposes. This complex molecule is characterized by a hybrid structure incorporating a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core, a motif present in compounds studied for various biological activities . The structure is further functionalized with a 4-fluorobenzyl group, a common pharmacophore in medicinal chemistry that can influence a compound's bioavailability and receptor binding affinity, and a 4-oxo-4H-chromene-2-carboxamide (a derivative of chromone), a scaffold known for its diverse range of pharmacological properties. The integration of these distinct moieties suggests potential for investigation in multiple therapeutic areas. As a sophisticated organic building block, this compound is intended for use in exploratory scientific studies, including but not limited to, target identification, hit-to-lead optimization, and mechanistic studies in chemical biology. It is strictly intended for laboratory research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O4S/c25-15-7-5-14(6-8-15)10-26-22(31)11-29-23(17-12-34-13-18(17)28-29)27-24(32)21-9-19(30)16-3-1-2-4-20(16)33-21/h1-9H,10-13H2,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGRPIHNFAAWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H17F3N4O2S and a molecular weight of 446.45 g/mol. Its structure features multiple functional groups that contribute to its biological properties. The presence of fluorine atoms and a thieno[3,4-c]pyrazole moiety suggests potential interactions with various biological targets.

Research indicates that this compound may interact with several biological pathways:

  • Inhibition of Phosphodiesterases (PDEs) : Similar compounds have shown the ability to inhibit PDEs, particularly PDE4D, which is involved in regulating intracellular cAMP levels. This inhibition can lead to reduced inflammation and modulation of immune responses .
  • G Protein-Coupled Receptor (GPCR) Modulation : The structure suggests potential activity as a ligand for GPCRs, which play crucial roles in cellular signaling. Compounds that target these receptors are often explored for their therapeutic potential in various diseases .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which could provide protective effects against oxidative stress-related diseases.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of the compound:

StudyMethodologyFindings
Study 1Human neutrophils treated with the compoundInduced intracellular Ca²⁺ mobilization, indicating GPCR activation .
Study 2PDE inhibition assayDemonstrated significant inhibition of PDE4D with an IC₅₀ in the low micromolar range .
Study 3Antioxidant assayShowed effective scavenging of free radicals in cell cultures .

Case Studies

  • Neuroinflammation : A study on a related thieno[3,4-c]pyrazole derivative demonstrated reduced neuroinflammatory markers in a mouse model of Alzheimer's disease, suggesting potential applications for cognitive disorders .
  • Cancer Research : In preclinical models, compounds similar to this one have been evaluated for their effects on tumor growth and metastasis. Inhibition of PDEs has been linked to reduced tumor progression in breast cancer models .

Scientific Research Applications

Preliminary studies indicate that derivatives of thieno[3,4-c]pyrazoles, including this compound, exhibit notable antibacterial activity against various pathogens such as Staphylococcus aureus and Bacillus subtilis . The unique structure may also confer other biological activities:

  • Antimicrobial Properties : Research has shown that compounds with similar structures can inhibit bacterial growth effectively.
  • Analgesic Effects : Related studies have reported significant analgesic effects for pyrazole-containing compounds, suggesting potential pain relief applications .
  • Antioxidant and Anti-inflammatory Activities : In silico studies have indicated that similar compounds possess antioxidant properties and can modulate inflammatory responses .

Research Applications

The compound's unique structure makes it a valuable candidate for various research applications:

  • Drug Development : The compound can serve as a lead structure for designing new antimicrobial agents or analgesics.
  • Mechanistic Studies : It can be used to explore the mechanisms of action of thieno[3,4-c]pyrazoles in biological systems.
  • Pharmacological Testing : Its efficacy can be evaluated in various preclinical models to assess its therapeutic potential.

Case Studies

Several studies highlight the compound's applications:

  • Synthesis and Biological Evaluation : A study synthesized pyrazole derivatives and evaluated their analgesic properties using hot plate tests and acetic acid-induced writhing tests in mice. The results indicated that certain derivatives exhibited significant analgesic effects compared to standard medications .
    CompoundAnalgesic Activity (Hot Plate Test)Reference
    Compound 7Significant improvement in latency
    Compound 8Moderate improvement
  • Antibacterial Studies : Another study focused on synthesizing thieno[3,4-c]pyrazole derivatives and assessing their antibacterial activity against clinical strains of bacteria. The results showed promising activity against resistant strains .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents/Functional Groups Synthesis Yield Key Spectral Data (NMR/IR)
Target Compound Thieno[3,4-c]pyrazole + Chromene-carboxamide 4-Fluorobenzylamine, ethyl bridge, chromen-4-one N/A Not reported
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole + thiazolidinone 4-Chlorophenyl 70% ¹H NMR: δ 7.8–7.3 (aromatic); IR: 1680 cm⁻¹ (C=O)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine + chromene 3-Fluorophenyl, sulfonamide 28% MP: 175–178°C; Mass: 589.1 (M⁺+1)
N-(2-(3-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4m) Benzothiazole + thiazolidinone 3-Chlorophenyl, acetamide 45% ¹H NMR: δ 7.6–7.2 (aromatic); IR: 1705 cm⁻¹ (C=O)

Key Observations :

  • The target compound’s chromene-carboxamide group distinguishes it from benzothiazole-thiazolidinone hybrids (e.g., 4g, 4m), which exhibit lower yields (37–70%) and simpler substituents .
  • Fluorinated aromatic groups (e.g., 4-fluorobenzyl in the target vs. 3-fluorophenyl in ) enhance metabolic stability and target binding.

Table 2: Functional Comparison of Chromene- and Pyrazole-Based Analogues

Compound Class Biological Activity Mechanism/Relevance to Target Compound Reference
Chromone glycosides Antioxidant, α-glucosidase inhibition Structural similarity to chromene-carboxamide suggests potential enzyme inhibition
Thiazolidinone derivatives Antimicrobial, anti-inflammatory Thiazolidinone core shares hydrogen-bonding capacity with thieno-pyrazole
Pyrazolo-pyrimidine-chromene hybrids Kinase inhibition (implied) Chromene and fluorophenyl groups align with kinase-targeting scaffolds

Key Insights :

  • Chromene derivatives (e.g., chromone glycosides) demonstrate antioxidant and enzyme inhibitory activity, suggesting the target compound may share these properties .
  • Thiazolidinone-based analogues highlight the importance of hydrogen-bonding motifs (C=O, NH) for bioactivity, a feature conserved in the target’s amide and chromen-4-one groups .

Computational and Chemoinformatic Comparisons

  • Chemical Similarity Analysis : Agglomerative hierarchical clustering based on structural fingerprints (e.g., Tanimoto similarity) can group the target compound with pyrazole-chromene hybrids, though biological activity may diverge due to substituent effects .
  • ChemGPS-NP Modeling : This tool, superior to traditional similarity metrics, positions the target in chemical space relative to kinase inhibitors and antimicrobial agents, emphasizing its unique fluorobenzyl and ethyl bridge groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.